2,2-Diphenyl-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]acetamide 2,2-Diphenyl-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]acetamide
Brand Name: Vulcanchem
CAS No.: 638147-62-3
VCID: VC0365292
InChI: InChI=1S/C19H20N6OS/c1-2-13-25-23-18(22-24-25)21-19(27)20-17(26)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H2,20,21,23,26,27)
SMILES: CCCN1N=C(N=N1)NC(=S)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C19H20N6OS
Molecular Weight: 380.5g/mol

2,2-Diphenyl-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]acetamide

CAS No.: 638147-62-3

Main Products

VCID: VC0365292

Molecular Formula: C19H20N6OS

Molecular Weight: 380.5g/mol

2,2-Diphenyl-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]acetamide - 638147-62-3

CAS No. 638147-62-3
Product Name 2,2-Diphenyl-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]acetamide
Molecular Formula C19H20N6OS
Molecular Weight 380.5g/mol
IUPAC Name 2,2-diphenyl-N-[(2-propyltetrazol-5-yl)carbamothioyl]acetamide
Standard InChI InChI=1S/C19H20N6OS/c1-2-13-25-23-18(22-24-25)21-19(27)20-17(26)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H2,20,21,23,26,27)
Standard InChIKey JECYCHQAZFIGON-UHFFFAOYSA-N
SMILES CCCN1N=C(N=N1)NC(=S)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CCCN1N=C(N=N1)NC(=S)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
PubChem Compound 2001206
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator